N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
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Description
Compounds containing 1,3,4-thiadiazole, thiazole, and pyridine derivatives are known to exhibit a wide range of biological activities . They are stable to moisture, oxygen, light, and metabolic processes . They are found in many potent biologically active molecules such as antimicrobial, antifungal, and antineoplastic drugs .
Synthesis Analysis
The synthesis of such compounds often involves reactions with hydrazonoyl halides . For example, 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety were obtained via reaction of alkylidenecarbodithioate with hydrazonoyl halides .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the Hantzsch reaction, which involves a reaction of α-halo-substituted carbonyl compound with compounds containing an N–C–S moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using various tools. For example, the Log Octanol-Water Partition Coefficient (Log Kow) can be estimated, which is a measure of how a chemical distributes between water and oil .Mechanism of Action
Target of Action
The primary target of N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes.
Mode of Action
This compound, also referred to as ITE-CONHCH3, acts as a potent AhR agonist . It binds to the AhR with high affinity (Ki = 88 nM) and triggers the nuclear translocation of AhR and the dimerization of AhR with the AhR nuclear translocator (ARNT) . This binding enhances the binding of AhR to the CYP1A1 promoter, inducing the expression of AhR-regulated genes in an AhR-dependent manner .
Biochemical Pathways
The activation of AhR leads to the induction of various metabolic enzymes, including members of the cytochrome P450 family . These enzymes play a crucial role in the metabolism and detoxification of various endogenous and exogenous compounds.
Result of Action
The activation of AhR by ITE-CONHCH3 leads to changes in the expression of AhR-regulated genes . These changes can have various effects at the molecular and cellular levels, depending on the specific genes that are regulated.
Future Directions
Properties
IUPAC Name |
[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-22(14-12(16(17,18)19)5-2-6-20-14)11-4-3-7-23(8-11)15(24)13-9-25-10-21-13/h2,5-6,9-11H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQCBEFWNMMMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CSC=N2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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